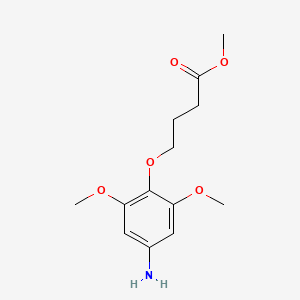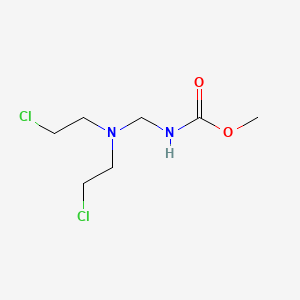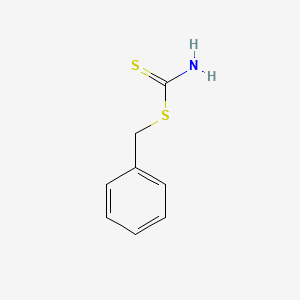
Benzyl dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl dithiocarbamate is an organosulfur compound characterized by the presence of a benzyl group attached to a dithiocarbamate moiety. Dithiocarbamates are known for their ability to form stable complexes with metals, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl dithiocarbamate can be synthesized through a multi-component reaction involving diazo compounds, carbon disulfide, and secondary amines. This reaction is typically promoted by triflic acid and proceeds at room temperature, yielding the desired dithiocarbamates with good efficiency . Another method involves the one-pot reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient methods such as the triflic acid-catalyzed multi-component synthesis. This method is favored due to its simplicity, mild reaction conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions: Benzyl dithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiols.
Substitution: Nucleophilic substitution reactions can occur, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with alkyl halides or aryl halides are common.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted dithiocarbamates.
Scientific Research Applications
Benzyl dithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer effects . The compound can inhibit enzymes by binding to their metal cofactors, thereby blocking their activity .
Comparison with Similar Compounds
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate
Comparison: Benzyl dithiocarbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. For instance, dimethyldithiocarbamate and diethyldithiocarbamate are more commonly used in agriculture as fungicides, while this compound’s applications are more diverse, spanning chemistry, biology, and medicine .
Properties
CAS No. |
54895-19-1 |
|---|---|
Molecular Formula |
C8H9NS2 |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
benzyl carbamodithioate |
InChI |
InChI=1S/C8H9NS2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
InChI Key |
MRVHGCMXWNDJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


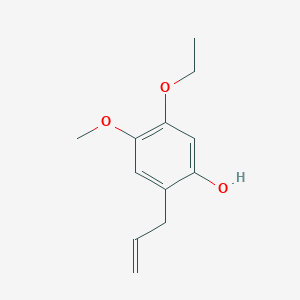
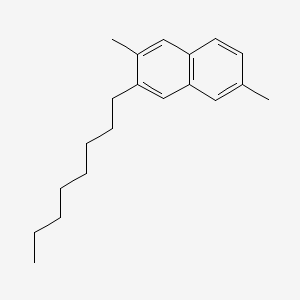

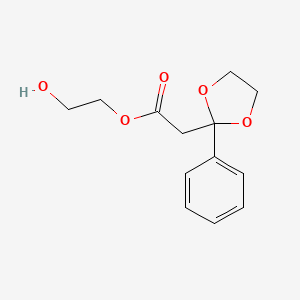
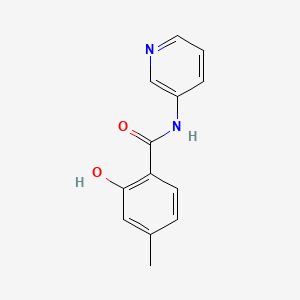

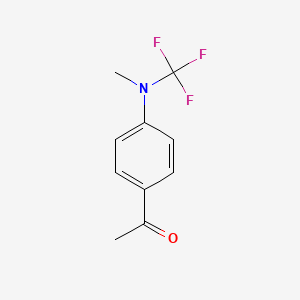
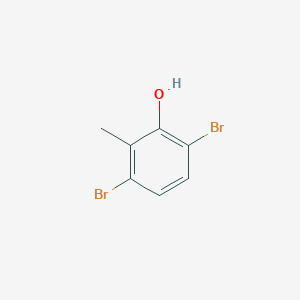
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
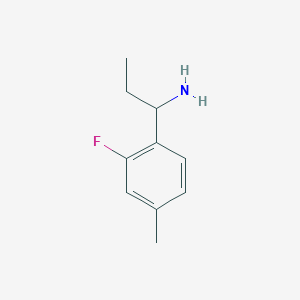
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
